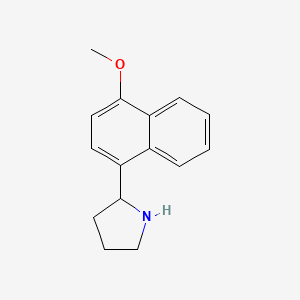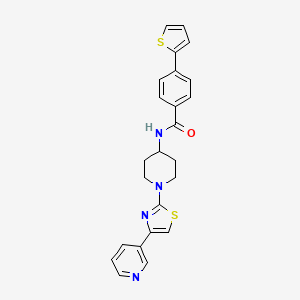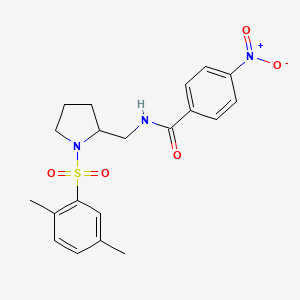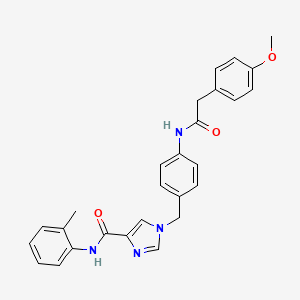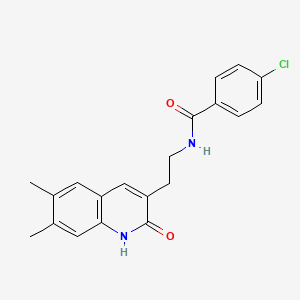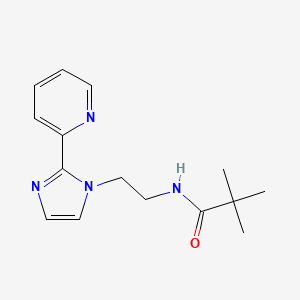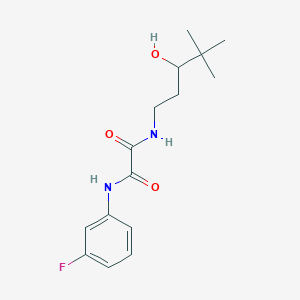
N1-(3-fluorophenyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-fluorophenyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide, also known as FOXY-5, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FOXY-5 is a small molecule that belongs to the class of oxalamides and has been shown to have anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Related Compounds
1. Orexin Receptor Antagonism and Binge Eating Disorder Treatment
Compounds with specific receptor targeting abilities, such as orexin receptor antagonists, have been investigated for their potential in treating compulsive behaviors, including binge eating disorders in animal models. For instance, compounds like GSK1059865 and SB-649868 have demonstrated efficacy in selectively reducing binge eating of highly palatable food without affecting standard food pellet intake in rats, implicating orexin (OX) receptors in compulsive eating behaviors. This suggests a potential pharmacological target for treating eating disorders with a compulsive component (Piccoli et al., 2012).
2. Neurokinin-1 Receptor Antagonism for Emesis and Depression
Research into neurokinin-1 (NK1) receptor antagonists has yielded compounds with potential therapeutic applications in treating emesis and depression, highlighting the broad relevance of receptor-targeted therapies in neuropsychiatric and gastrointestinal conditions. Such compounds exhibit desirable pharmacokinetic properties, including oral bioavailability and efficacy in pre-clinical models (Harrison et al., 2001).
3. Androgen Receptor Modulators in Disease Treatment
Selective androgen receptor modulators (SARMs) represent a class of compounds with significant potential in treating androgen-dependent diseases. For example, S-1, a potent SARM, has been explored for its therapeutic promise in benign hyperplasia, showcasing the importance of selective receptor modulation in developing new treatments (Wu et al., 2006).
4. Chemical Sensing and Environmental Monitoring
Compounds capable of acting as chemosensors for metal ions, such as Cu2+, have been developed for applications in bioimaging and environmental monitoring. This illustrates the role of chemical compounds in non-therapeutic areas, where their specific binding or sensing capabilities can be leveraged for detecting and quantifying environmental contaminants (Anbu et al., 2012).
Eigenschaften
IUPAC Name |
N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)12(19)7-8-17-13(20)14(21)18-11-6-4-5-10(16)9-11/h4-6,9,12,19H,7-8H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZPOLDEHRBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NC1=CC(=CC=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluorophenyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-chlorophenyl)imino]-1-(2,6-dichlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2535327.png)
![2-Chloro-1-[3-(dimethylamino)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2535328.png)
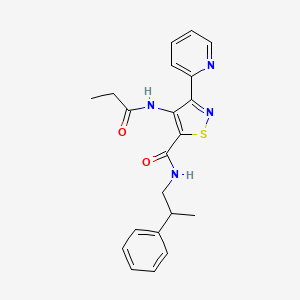
![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2535330.png)
![N-(4-chlorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2535334.png)
